REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9](=[O:20])([O:15][C:16]([CH3:19])(C)C)OC(C)(C)C.[CH2:21]1COC[CH2:22]1>>[CH2:16]([O:15][C:9]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:20])[CH2:19][CH2:21][CH3:22]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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The solvent was removed by evaporation at reduced pressure
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Type
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CUSTOM
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Details
|
the residue was partitioned between 1M aqueous citric acid and ethyl acetate
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Type
|
WASH
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Details
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The organic phase was washed with saturated aqueous NaCl
|
Type
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CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
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Smiles
|
C(CCC)OC(=O)NC1=C(C=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |